3-Benzoylchinolin

Übersicht

Beschreibung

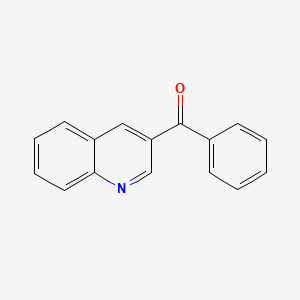

3-Benzoylquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline is a nitrogen-based heterocyclic aromatic compound with a benzene ring fused to a pyridine ring The compound 3-Benzoylquinoline is characterized by the presence of a benzoyl group attached to the third position of the quinoline ring

Wissenschaftliche Forschungsanwendungen

3-Benzoylquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of materials with specific electronic and optical properties.

Wirkmechanismus

Target of Action

3-Benzoylquinoline, also known as phenyl(quinolin-3-yl)methanone, is a derivative of quinoline . Quinoline and its derivatives have been found to exhibit a broad spectrum of bioactivity, making them a core template in drug design . .

Mode of Action

Quinolines, in general, are known to interact with their targets through various mechanisms of action . For instance, some quinolines have been found to exhibit antibacterial activity through a metal(II)-dependent mode of action, possibly targeting a metalloprotein critical to bacterial biofilm viability .

Biochemical Pathways

For instance, some quinolines have been found to inhibit the TbrPDEB1 enzyme, a member of cyclic nucleotide phosphodiesterases .

Pharmacokinetics

Quinolines and their derivatives, in general, have been found to exhibit good systemic exposure and low toxicity on human cells .

Result of Action

Quinolines and their derivatives have been found to exhibit various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylquinoline can be achieved through several methods. One common approach involves the cyclization of anthranil with 1,3-diphenylpropane-1,3-dione, resulting in the formation of 2-Phenyl-3-benzoylquinoline . Another method includes the reaction of 2-azido benzaldehydes with N-maleimide and dimethyl fumarate via a one-pot synthesis reaction . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.

Industrial Production Methods: Industrial production of 3-Benzoylquinoline may involve large-scale synthesis using optimized reaction conditions and catalysts. The use of eco-friendly and reusable catalysts, such as those promoted by microwave and ultraviolet irradiation, is becoming increasingly popular in industrial settings to ensure greener and more sustainable chemical processes .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Benzoylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming 3-hydroxyquinoline.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: 3-Hydroxyquinoline.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Quinoline: The parent compound with a similar structure but without the benzoyl group.

2-Phenylquinoline: A derivative with a phenyl group at the second position.

3-Hydroxyquinoline: A derivative with a hydroxyl group at the third position.

Comparison: 3-Benzoylquinoline is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. Compared to quinoline, 3-Benzoylquinoline may exhibit enhanced biological activity and different reactivity patterns. The presence of the benzoyl group can also influence the compound’s solubility and stability, making it suitable for specific applications that other quinoline derivatives may not be able to fulfill .

Biologische Aktivität

3-Benzoylquinoline is a compound belonging to the quinoline family, known for its diverse biological activities. Quinoline derivatives, including 3-benzoylquinoline, have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, particularly in anticancer and antimicrobial domains. This article explores the biological activity of 3-benzoylquinoline, detailing its mechanisms, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

3-Benzoylquinoline features a benzoyl group attached to the quinoline ring system. Its chemical structure can be represented as follows:

This structure is pivotal for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Mechanism of Action

Research indicates that 3-benzoylquinoline exhibits potent anticancer properties. It functions primarily through the induction of apoptosis in cancer cells. The compound has been shown to affect various signaling pathways associated with cell proliferation and survival.

Cell Line Studies

In vitro studies have demonstrated that 3-benzoylquinoline possesses significant antiproliferative effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HCT116 (colon cancer)

Table 1 summarizes the IC50 values of 3-benzoylquinoline against these cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HCT116 | 18 |

These values indicate that 3-benzoylquinoline is particularly effective against breast cancer cells, with an IC50 value significantly lower than that of many conventional chemotherapeutics.

Gene Expression Modulation

Further investigations revealed that treatment with 3-benzoylquinoline alters the expression of key regulatory genes involved in apoptosis and cell cycle control. Notably, it has been observed to upregulate p53 and p21 , while downregulating BCL-2 , promoting a shift towards apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, 3-benzoylquinoline has demonstrated antimicrobial activity against various bacterial strains. It exhibits significant efficacy against:

- Staphylococcus aureus

- Escherichia coli

Table 2 presents the minimum inhibitory concentration (MIC) values for these bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The compound's antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Case Study 1: Anticancer Efficacy in Mice Models

A study conducted on mice bearing MCF-7 xenografts demonstrated that administration of 3-benzoylquinoline significantly reduced tumor size compared to control groups. The compound was administered at a dose of 10 mg/kg body weight daily for four weeks. Tumor growth inhibition was observed to be approximately 65% relative to untreated controls.

Case Study 2: In Vivo Antimicrobial Activity

Another study evaluated the efficacy of 3-benzoylquinoline in treating infections caused by Staphylococcus aureus in a rat model. The compound was administered at a dosage of 5 mg/kg body weight twice daily for seven days. Results indicated a marked reduction in bacterial load in infected tissues, supporting its potential as an antimicrobial agent.

Eigenschaften

IUPAC Name |

phenyl(quinolin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)17-11-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOYNKRKFORAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60319660 | |

| Record name | 3-Benzoylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37045-14-0 | |

| Record name | NSC349015 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzoylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing 3-benzoylquinoline derivatives?

A1: Several methods have been reported for synthesizing 3-benzoylquinoline derivatives. One approach utilizes Baylis-Hillman adducts as starting materials. These adducts, formed from the reaction of an aldehyde with an activated alkene, can be reacted with nitroalkanes and subsequently subjected to reductive cyclization using iron and acetic acid to afford the desired 3-benzoylquinoline. [, ] Another method involves a one-pot reaction between N,N-Dimethyl enaminone and Isatin catalyzed by TMSCl. []

Q2: Can you elaborate on the advantages of using Baylis-Hillman adducts in 3-benzoylquinoline synthesis?

A2: The use of Baylis-Hillman adducts offers a simple, convenient, and one-pot procedure for synthesizing 3-benzoylquinoline derivatives. [] This method benefits from readily available starting materials and operational simplicity, making it a practical approach in organic synthesis.

Q3: Are there alternative synthetic routes to access functionalized quinolines, particularly those with substitutions at the 2-position?

A3: Yes, the Vilsmeier cyclization reaction using α-oxoketene-N,S-anilinoacetals provides an efficient route to highly functionalized quinolines, including those with substitutions at the 2-position. [] This reaction is particularly effective with N,S-acetals containing activating groups on the aniline moiety.

Q4: How can the 2-position of the synthesized quinolines be further modified?

A4: The 2-methylthio group, commonly introduced during the Vilsmeier cyclization, can be readily manipulated for further derivatization. For instance, treatment with Raney-Nickel in ethanol can replace the 2-methylthio group with hydrogen, yielding 2-unsubstituted quinolines. [] Alternatively, oxidation with N-bromosuccinimide (NBS) in sulfuric acid affords the corresponding quinoline-5,8-quinones. [] Furthermore, sequential oxidation to (2-methylsulfonyl)quinoline followed by nucleophilic substitution with amines offers a route to 2-alkyl/aryl aminoquinolines. []

Q5: Have any biological activities been reported for 3-benzoylquinoline derivatives?

A5: Yes, certain 3-benzoylquinoline derivatives have been identified as allosteric activators of GABA-B receptors. [] These receptors play a crucial role in the central nervous system, and their modulation has implications for various neurological and psychiatric disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.